molecular formula C5H9BrO B3432668 2-Bromocyclopentanol CAS No. 74305-04-7

2-Bromocyclopentanol

Cat. No.: B3432668
CAS No.: 74305-04-7
M. Wt: 165.03 g/mol
InChI Key: BQVWZYQFAVLQKE-UHFFFAOYSA-N
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Description

2-Bromocyclopentanol is an organic compound with the molecular formula C₅H₉BrO. It is a brominated derivative of cyclopentanol, where a bromine atom is attached to the second carbon of the cyclopentanol ring. This compound exists in two stereoisomeric forms: cis-2-bromocyclopentanol and trans-2-bromocyclopentanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromocyclopentanol can be synthesized through the bromination of cyclopentanol. The reaction typically involves the addition of bromine (Br₂) to cyclopentanol in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction proceeds via a free radical mechanism, resulting in the formation of both cis and trans isomers of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to optimize yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the desired isomer .

Chemical Reactions Analysis

Types of Reactions: 2-Bromocyclopentanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻), leading to the formation of cyclopentanol.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclopentene.

    Oxidation Reactions: The hydroxyl group can be oxidized to form 2-bromocyclopentanone.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromocyclopentanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe to study enzyme-catalyzed reactions involving brominated substrates.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-bromocyclopentanol involves its reactivity as a brominated alcohol. The bromine atom makes the compound more reactive towards nucleophilic substitution and elimination reactions. The hydroxyl group can participate in hydrogen bonding and can be oxidized to form carbonyl compounds. These properties make this compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Bromocyclopentanol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is larger and more polarizable than chlorine, making this compound more reactive in nucleophilic substitution reactions. Compared to cyclopentanol, the brominated derivative has enhanced reactivity and can participate in a wider range of chemical transformations .

Properties

IUPAC Name

2-bromocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVWZYQFAVLQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942536
Record name 2-Bromocyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20377-79-1, 28435-62-3, 74305-04-7
Record name Cyclopentanol, 2-bromo-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020377791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanol, 2-bromo-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028435623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromocyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromocyclopentan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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